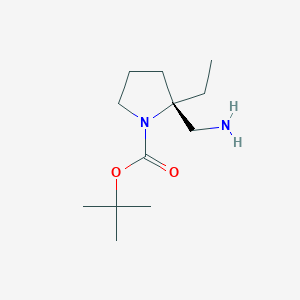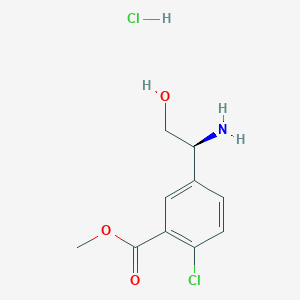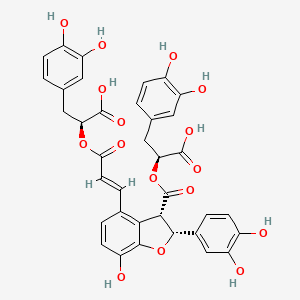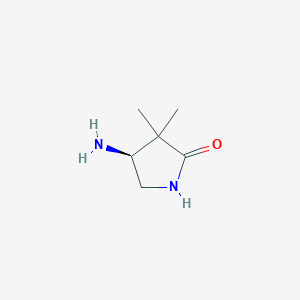![molecular formula C12H14BrClN2O B3028217 5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1707713-79-8](/img/structure/B3028217.png)
5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride
Übersicht
Beschreibung
5-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride is a small molecular compound . It is also known as BRD4 inhibitor . The IUPAC name of this compound is 5-bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] hydrochloride . The InChI code is 1S/C12H14BrNO.ClH/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H .
Molecular Structure Analysis
The molecular weight of this compound is 304.61 . The molecular formula is C12H14BrNO . The structure of this compound was determined by 1H and 13C NMR spectroscopy, including HSQC, HMBC, COSY, NOESY and DEPT measurements .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Transformations
- Freund and Mederski (2000) developed a synthetic route for spiro[indole-3,4′-piperidin]-2-one, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This process involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis, highlighting the compound's versatility in organic synthesis (Freund & Mederski, 2000).
- Shachkus and Degutis (1988) reported the synthesis of 1,3-Dihydrospiro[2H-indolo-2,2′-piperidine] derivatives from the reaction of 2-methylene-2,3-dihydro-1H-indole derivatives with acrylamide, showcasing the compound's reactivity in forming new heterocyclic structures (Shachkus & Degutis, 1988).
Applications in Pharmacology and Medicinal Chemistry
- Li et al. (2013) explored a series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones for their pharmacological properties. They identified compound 5b (SMU-B) as a potent, selective, and orally efficacious c-Met/ALK dual inhibitor, demonstrating the therapeutic potential of these derivatives in cancer treatment (Li et al., 2013).
- Girgis et al. (2015) synthesized antitumor active dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones. Some compounds showed higher potency against HeLa and HepG2 tumor cell lines, highlighting the relevance of spiro[indole-3,4'-piperidine] derivatives in oncological research (Girgis et al., 2015).
Safety and Hazards
The safety information for this compound includes pictograms GHS07 and the signal word "Warning" . The hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) . The MSDS for this compound is available .
Zukünftige Richtungen
The future directions for the research and development of this compound could involve further exploration of its potential applications in various fields, particularly in cancer treatment given its anticancer activity . More studies are needed to fully understand its mechanism of action and to optimize its synthesis for potential large-scale production.
Eigenschaften
IUPAC Name |
5-bromospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O.ClH/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEPNIBHZNSJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride | |
CAS RN |
1707713-79-8 | |
| Record name | Spiro[3H-indole-3,4′-piperidin]-2(1H)-one, 5-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707713-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-({5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl}methyl)-N~1~,N~2~-dimethylethane-1,2-diamine](/img/structure/B3028135.png)



![8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B3028141.png)






![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)
![3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028157.png)